2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3-oxazolidine
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Overview
Description
2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3-oxazolidine is a complex organic compound featuring a benzodioxole ring, a nitrophenyl group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3-oxazolidine typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Nitration of Benzodioxole: The benzodioxole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Oxazolidine Ring: The oxazolidine ring is formed by reacting the nitrated benzodioxole with an appropriate amino alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxazolidines or benzodioxoles.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3-oxazolidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole and oxazolidine rings may also contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yl)-5-phenyl-1,3-oxazolidine: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(1,3-benzodioxol-5-yl)-5-(4-aminophenyl)-1,3-oxazolidine: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3-oxazolidine is unique due to the presence of both the nitro group and the oxazolidine ring, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-18(20)12-4-1-10(2-5-12)15-8-17-16(23-15)11-3-6-13-14(7-11)22-9-21-13/h1-7,15-17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILBSLMMVSWOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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